N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole, a component of the compound, has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle and these have been reviewed .Molecular Structure Analysis
The molecular structure of 2,1,3-benzothiadiazole, a part of the compound, is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . The crystal structure of the compound was determined in 1951 .Chemical Reactions Analysis
2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,1,3-benzothiadiazole, a component of the compound, include a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C (129.2 °F; 327.1 K), and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole derivatives are used in the development of photoluminescent compounds for the molecular construction of organic light-emitting diodes . They can improve the electronic properties of the resulting organic materials .
Organic Solar Cells
These compounds are also used in organic solar cells . They can overcome the drawbacks of fullerenes and have the advantages of high absorption rates, readily tunable optical and electronic properties, and increased solubility .
Organic Field-Effect Transistors
2,1,3-Benzothiadiazole and its derivatives are used in the construction of organic field-effect transistors . They can enhance the performance of these devices .
Optoelectronic Properties
The synthesized compounds absorb light in a wide range (the UV-green/yellow light) and emit from green to red/near IR light . They show a narrow energy gap and high Ea values, proving their electron-donating nature and semiconductor properties .
Synthesis of Conjugated Polymers
These compounds are used in the synthesis of conjugated polymers . They can be synthesized by Stille or Suzuki reaction .
Insecticides
1,2,3-benzothiadiazole has been claimed to synergize insecticides . However, it has not been commercialized for this application .
Safety and Hazards
Mechanism of Action
- The compound likely affects multiple pathways. For instance:
- Salicylic Acid (SA) Pathway : Activation of the SA pathway is associated with defense responses in plants. It involves the accumulation of SA and expression of defense marker genes (e.g., phenylalanine ammonia-lyase, PR proteins, and NPR1) .
Biochemical Pathways
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-14(9-3-4-11-12(6-9)19-22-18-11)20-7-10(8-20)16-13-2-1-5-15-17-13/h1-6,10H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYHRCVSCOKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)NC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine |
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